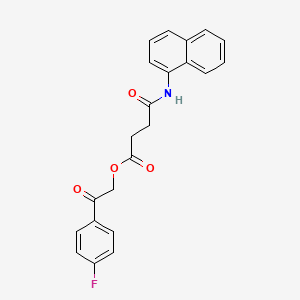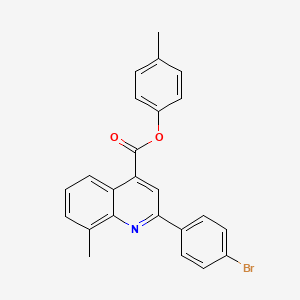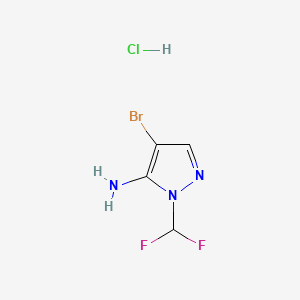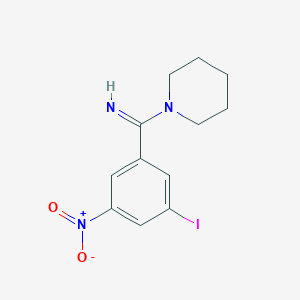![molecular formula C23H21N3OS B12471542 2-(1-benzyl-1H-indol-3-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12471542.png)
2-(1-benzyl-1H-indol-3-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylindol-3-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thienopyrimidine core, which contributes to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylindol-3-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Indole Derivative: The starting material, 1-benzylindole, is synthesized through the Fischer indole synthesis.
Cyclization: The indole derivative undergoes cyclization with appropriate reagents to form the thienopyrimidine core.
Methylation: The final step involves the methylation of the thienopyrimidine core to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
2-(1-Benzylindol-3-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indole or thienopyrimidine derivatives.
科学的研究の応用
2-(1-Benzylindol-3-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 2-(1-Benzylindol-3-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[2,3-d]pyrimidine: Shares the thienopyrimidine core and exhibits comparable pharmacological properties.
Uniqueness
2-(1-Benzylindol-3-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of an indole moiety with a thienopyrimidine core, which enhances its biological activity and specificity towards certain molecular targets .
特性
分子式 |
C23H21N3OS |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
2-(1-benzylindol-3-yl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H21N3OS/c1-14-15(2)28-23-20(14)22(27)24-21(25-23)18-13-26(12-16-8-4-3-5-9-16)19-11-7-6-10-17(18)19/h3-11,13,21,25H,12H2,1-2H3,(H,24,27) |
InChIキー |
VFVOXKXRKGUYKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol](/img/structure/B12471465.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471467.png)


![N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471487.png)
![4-[({4-[(4-Bromo-2-methylphenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12471493.png)


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12471504.png)

![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471515.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471523.png)
![N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471528.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(heptan-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12471535.png)
